1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate
CAS No.: 6282-33-3
Cat. No.: VC17980628
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6282-33-3 |
|---|---|
| Molecular Formula | C13H16O4 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | [1-(1,3-benzodioxol-5-yl)-2-methylpropyl] acetate |
| Standard InChI | InChI=1S/C13H16O4/c1-8(2)13(17-9(3)14)10-4-5-11-12(6-10)16-7-15-11/h4-6,8,13H,7H2,1-3H3 |
| Standard InChI Key | DSNCSMSFBFYOPB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=CC2=C(C=C1)OCO2)OC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(1,3-Benzodioxol-5-yl)-2-methylpropyl acetate belongs to the class of organic esters, featuring a benzodioxole ring (a fused bicyclic structure with two oxygen atoms) attached to a branched alkyl chain and an acetate ester group. Its IUPAC name, [1-(1,3-benzodioxol-5-yl)-2-methylpropyl] acetate, reflects this arrangement . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 6282-33-3 |
| Molecular Formula | |
| Molecular Weight | 236.26 g/mol |
| SMILES | CC(C)C(C1=CC2=C(C=C1)OCO2)OC(=O)C |
| InChIKey | DSNCSMSFBFYOPB-UHFFFAOYSA-N |
| PubChem CID | 221920 |
The benzodioxole ring contributes to the compound’s rigidity and electronic properties, while the acetate group enhances solubility in organic solvents .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically proceeds via a two-step protocol:
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Alkylation: A benzodioxole derivative (e.g., 5-bromo-1,3-benzodioxole) reacts with 2-methylpropanol under basic conditions to form 1-(1,3-benzodioxol-5-yl)-2-methylpropanol .
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Esterification: The alcohol intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., ).
For example:
Industrial-Scale Considerations
Industrial production would require optimizing yield and purity. Continuous-flow reactors and heterogeneous catalysts (e.g., immobilized lipases) could enhance efficiency while reducing waste.
Physicochemical Properties
Solubility and Stability
The compound is lipophilic, with predicted logP values of ~2.5, indicating moderate solubility in nonpolar solvents (e.g., ethyl acetate, dichloromethane). Hydrolysis of the acetate group may occur under strongly acidic or basic conditions, reverting to the alcohol form .
Thermal Properties
Differential scanning calorimetry (DSC) data are unavailable, but its decomposition temperature is estimated to exceed 200°C based on analogous esters.
Research Gaps and Future Directions
Biological Activity Screening
No published studies directly assess this compound’s bioactivity. Priority areas include:
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Antimicrobial assays: Testing against Gram-positive/negative bacteria and fungi.
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CNS activity: Screening for affinity to serotonin or dopamine receptors.
Toxicological Profiling
Safety data (e.g., LD50, genotoxicity) are absent. Regulatory approval for any application necessitates these studies .
Comparative Analysis of Related Compounds
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